2-Hydroxy-4-(propan-2-yl)cyclopent-2-en-1-one
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Overview
Description
2-Hydroxy-4-(propan-2-yl)cyclopent-2-en-1-one is an organic compound with the molecular formula C8H12O2 It is a derivative of cyclopentenone, featuring a hydroxyl group and an isopropyl group attached to the cyclopentene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-4-(propan-2-yl)cyclopent-2-en-1-one can be achieved through several methods. One common approach involves the acid-catalyzed dehydration of cyclopentanediols, which affords cyclopentenone derivatives . Another method includes the elimination of α-bromo-cyclopentanone using lithium carbonate . Additionally, the Nazarov cyclization reaction from divinyl ketones and the Saegusa–Ito oxidation from cyclopentanones are also viable synthetic routes .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as yield, cost, and availability of starting materials. The acid-catalyzed dehydration method is often preferred due to its simplicity and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-4-(propan-2-yl)cyclopent-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride can produce alcohols .
Scientific Research Applications
2-Hydroxy-4-(propan-2-yl)cyclopent-2-en-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Hydroxy-4-(propan-2-yl)cyclopent-2-en-1-one involves its interaction with specific molecular targets and pathways. As an enone, it can undergo nucleophilic conjugate addition reactions, which are crucial for its biological activity . The compound’s hydroxyl group can form hydrogen bonds with target proteins, influencing their function and activity .
Comparison with Similar Compounds
Similar Compounds
Cyclopentenone: A parent compound with similar structural features but lacking the hydroxyl and isopropyl groups.
4-Hydroxy-2-cyclopentenone: Another derivative with a hydroxyl group at a different position.
3,4-Dimethyl-2-hydroxycyclopent-2-en-1-one: A compound with additional methyl groups.
Uniqueness
2-Hydroxy-4-(propan-2-yl)cyclopent-2-en-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
54639-82-6 |
---|---|
Molecular Formula |
C8H12O2 |
Molecular Weight |
140.18 g/mol |
IUPAC Name |
2-hydroxy-4-propan-2-ylcyclopent-2-en-1-one |
InChI |
InChI=1S/C8H12O2/c1-5(2)6-3-7(9)8(10)4-6/h3,5-6,9H,4H2,1-2H3 |
InChI Key |
HJNJSDSSHSURQS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CC(=O)C(=C1)O |
Origin of Product |
United States |
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